4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
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Overview
Description
4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a heterocyclic compound that features a pyridine ring substituted with thienyl groups and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves a multi-step process. One common method includes the three-component condensation of cyanothioacetamide with aldehydes and amines. For instance, the reaction of cyanothioacetamide with acetaldehyde and a suitable amine under controlled conditions can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:
Substitution: The thienyl groups can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is commonly used for oxidation reactions.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
Scientific Research Applications
4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE exerts its effects is primarily through its interaction with molecular targets. For example, molecular docking studies have shown that its derivatives can bind to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting a potential mechanism of action in antiviral therapy .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: This compound shares a similar core structure but with different substituents, leading to variations in chemical reactivity and applications.
2-Thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile:
Uniqueness
4,6-DI(2-THIENYL)-2-THIOXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to the presence of thienyl groups, which impart distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of novel materials and in biological research.
Properties
IUPAC Name |
2-sulfanylidene-4,6-dithiophen-2-yl-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S3/c15-8-10-9(12-3-1-5-18-12)7-11(16-14(10)17)13-4-2-6-19-13/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAJZDWKZNBCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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